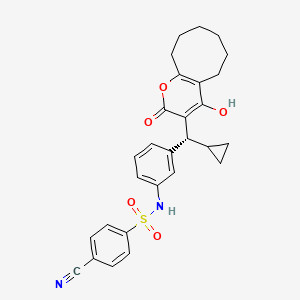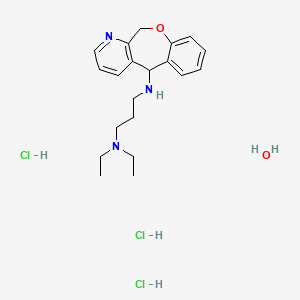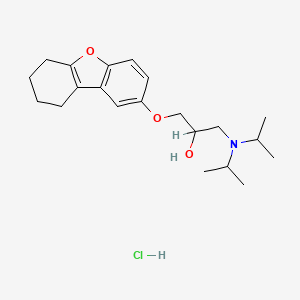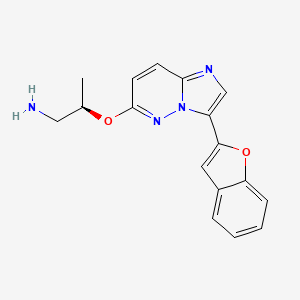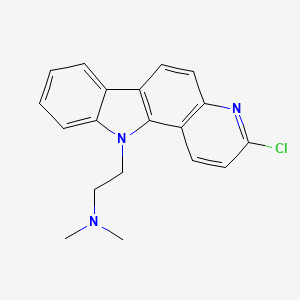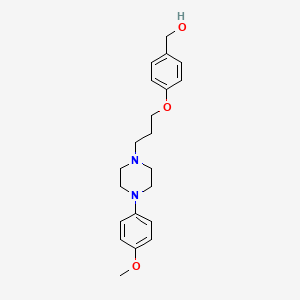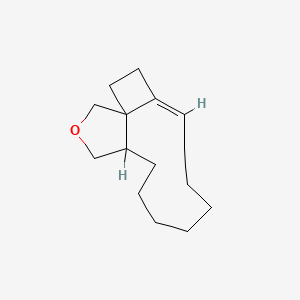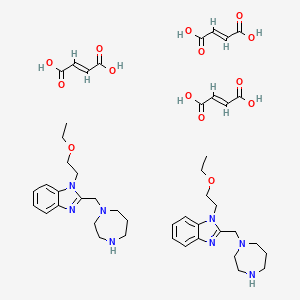
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate is a complex organic compound with a unique structure that includes amino, oxo, and thioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dimethylamine with ethylene oxide to form an intermediate, which is then further reacted with other reagents to introduce the oxo and thioate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler molecules with fewer oxygen atoms .
Scientific Research Applications
2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity.
Industry: It is used in the production of low-density packaging foams and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-2-oxoethyl 2,2-dimethyl-N-(((methylamino)carbonyl)oxy)propanimidothioate include:
- 2’-O-[2-(amino)-2-oxoethyl] oligonucleotides
- N-(2-amino-2-oxoethyl)acrylamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions and modifications .
Properties
CAS No. |
92065-91-3 |
|---|---|
Molecular Formula |
C9H17N3O3S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) (1E)-2,2-dimethyl-N-(methylcarbamoyloxy)propanimidothioate |
InChI |
InChI=1S/C9H17N3O3S/c1-9(2,3)7(16-5-6(10)13)12-15-8(14)11-4/h5H2,1-4H3,(H2,10,13)(H,11,14)/b12-7+ |
InChI Key |
TWLAWUDTPDDWGK-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/SCC(=O)N |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



